2-(4-Chlorophenyl)ethane-1-thiol

Antifungal activity Structure-activity relationship Thiocyanate derivatives

2-(4-Chlorophenyl)ethane-1-thiol (CAS 121027-25-6), also known as 4-chlorophenethyl mercaptan, is an organosulfur compound (C₈H₉ClS, MW 172.68) classified as an aromatic thiol featuring a 4-chlorophenyl substituent attached to an ethane-1-thiol backbone. The compound exists as a liquid at ambient temperature and is commercially available at purities typically ≥98% for research and manufacturing applications.

Molecular Formula C8H9ClS
Molecular Weight 172.67
CAS No. 121027-25-6
Cat. No. B2843612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)ethane-1-thiol
CAS121027-25-6
Molecular FormulaC8H9ClS
Molecular Weight172.67
Structural Identifiers
SMILESC1=CC(=CC=C1CCS)Cl
InChIInChI=1S/C8H9ClS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
InChIKeyKNYGFXLKCJPSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)ethane-1-thiol (CAS 121027-25-6) for Chemical Synthesis and Research Procurement


2-(4-Chlorophenyl)ethane-1-thiol (CAS 121027-25-6), also known as 4-chlorophenethyl mercaptan, is an organosulfur compound (C₈H₉ClS, MW 172.68) classified as an aromatic thiol featuring a 4-chlorophenyl substituent attached to an ethane-1-thiol backbone . The compound exists as a liquid at ambient temperature and is commercially available at purities typically ≥98% for research and manufacturing applications . It functions primarily as a building block in organic synthesis, with the thiol (-SH) group providing a nucleophilic handle for thioether formation, oxidation to disulfides or sulfonic acids, and participation in thiol-ene click chemistry .

Why 2-(4-Chlorophenyl)ethane-1-thiol Cannot Be Substituted with Generic Thiols in Critical Synthetic Applications


Aromatic thiols with halogen substitution exhibit fundamentally different reactivity profiles compared to unsubstituted phenyl thiols or aliphatic thiols, arising from the electron-withdrawing effect of the para-chloro substituent on the aromatic ring [1]. This electronic modulation alters the nucleophilicity of the thiol/thiolate group, influences thiol-ene reaction kinetics, and affects the biological activity of derived thioether compounds in a structure-dependent manner that cannot be replicated by simply interchanging analogs such as 2-phenylethanethiol, 4-bromophenethyl thiol, or 4-chlorothiophenol [2]. The specific C2-spacer between the aromatic ring and the thiol group distinguishes this compound from benzyl mercaptans (C1-spacer) and thiophenols (direct S-aryl attachment), creating a unique spatial and electronic environment that determines downstream molecular properties .

Quantitative Evidence Guide for 2-(4-Chlorophenyl)ethane-1-thiol: Comparative Data for Procurement Decision-Making


Para-Chloro Substitution Confers Superior Antifungal Activity Compared to Other Halogenated and Unsubstituted Phenyl Thiol Derivatives

In a comparative study of allylic thiocyanates, the 4-chlorophenyl-substituted derivative (compound 11) exhibited broad-spectrum antifungal activity and demonstrated a 100% reduction in leucocyte migration, representing antichemotactic effects superior to non-chlorinated and alternative halogen-substituted analogs in the same series [1]. While direct head-to-head data for the free thiol 2-(4-chlorophenyl)ethane-1-thiol are not available, the activity pattern of the 4-chlorophenyl-substituted thiocyanate provides class-level inference that the 4-chlorophenylthio motif imparts enhanced biological activity relative to unsubstituted phenyl, 4-fluorophenyl, and 4-bromophenyl counterparts within the same assay system [1].

Antifungal activity Structure-activity relationship Thiocyanate derivatives

Synthetic Accessibility via Established Protocol from 4-Chlorophenethyl Alcohol with Defined Yield and Purity Parameters

2-(4-Chlorophenyl)ethane-1-thiol can be synthesized from 4-chlorophenethyl alcohol via reaction with thiourea and 48% hydrobromic acid under reflux for 9 hours, yielding the title compound with a boiling point of 72–77°C at 0.03 mmHg . This synthetic route provides a reproducible entry point for researchers requiring the compound, with defined physical parameters (bp 72–77°C at 0.03 mmHg) that distinguish it from structurally similar compounds: 4-chlorobenzyl mercaptan (mp 19–20°C, bp not reported at equivalent vacuum), 2-phenylethanethiol (bp 93–94°C at 50 mmHg), and 4-chlorothiophenol (bp 205–207°C at atmospheric pressure) .

Organic synthesis Thiol preparation Process chemistry

C2-Spacer Configuration Distinguishes Reactivity from C1-Benzyl and Direct S-Aryl Thiol Analogs

The C2-ethane spacer between the 4-chlorophenyl ring and the thiol group in 2-(4-chlorophenyl)ethane-1-thiol creates a distinct steric and electronic environment compared to structural analogs. 4-Chlorobenzyl mercaptan (C1-spacer) positions the thiol group one carbon closer to the aromatic ring, altering nucleophilicity and the geometry of derived thioethers, while 4-chlorothiophenol (S-aryl direct attachment) exhibits substantially different S-H acidity and oxidation behavior due to resonance delocalization into the aromatic ring . The C2-spacer configuration is specifically required in the synthesis of β-amino sulfides, where 2-((4-chlorophenyl)thio)ethan-1-amine (derived from the title thiol) serves as a precursor for further elaboration to bioactive compounds [1].

Thioether synthesis Structure-property relationships Nucleophilicity

High-Value Application Scenarios for 2-(4-Chlorophenyl)ethane-1-thiol in Research and Development


Synthesis of 4-Chlorophenyl-Containing Thioether Pharmacophores for Antifungal Lead Optimization

Research groups developing novel antifungal agents can utilize 2-(4-chlorophenyl)ethane-1-thiol as a key building block to install the 4-chlorophenylthioethyl moiety, which has demonstrated superior antifungal activity and antichemotactic effects (100% leucocyte migration reduction) in allylic thiocyanate derivatives compared to other halogen-substituted analogs [1]. This scaffold is particularly relevant for programs targeting yeasts and filamentous pathogenic fungi where broad-spectrum activity is required.

Preparation of β-Amino Sulfide Intermediates for Medicinal Chemistry Programs

The compound serves as a direct precursor to 2-((4-chlorophenyl)thio)ethan-1-amine, a β-amino sulfide intermediate employed in the synthesis of biologically active molecules [1]. This specific C2-spacer configuration between the aromatic ring and sulfur atom is essential for generating the correct spatial orientation in downstream pharmacophores, a feature not accessible from 4-chlorobenzyl mercaptan (C1-spacer) or 4-chlorothiophenol (direct S-aryl attachment).

Thiol-Ene Click Chemistry for Functional Materials and Surface Modification

2-(4-Chlorophenyl)ethane-1-thiol is suitable for thiol-ene click reactions with alkenes to form thioether-linked materials [1]. The para-chloro substituent modulates the electronic character of the thiol, potentially influencing reaction kinetics and the physicochemical properties of the resulting thioether networks compared to unsubstituted phenyl thiols. This application is relevant for polymer chemists and materials scientists developing functional coatings, hydrogels, or surface-modified substrates.

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined boiling point (72–77°C at 0.03 mmHg) and commercial availability at ≥98% purity [1], 2-(4-chlorophenyl)ethane-1-thiol is appropriate for use as a reference standard in GC-MS, HPLC, or NMR method development for the analysis of thiol-containing pharmaceutical intermediates or degradation products. The distinctive chlorine isotopic pattern (M:M+2 ratio ~3:1) provides an additional analytical fingerprint for confident identification.

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